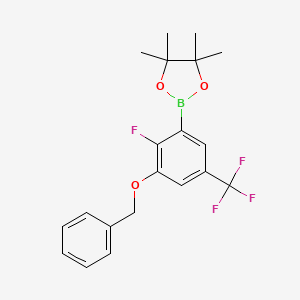

2-(3-(Benzyloxy)-2-fluoro-5-(trifluoromethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

CAS No.:

Cat. No.: VC13776225

Molecular Formula: C20H21BF4O3

Molecular Weight: 396.2 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C20H21BF4O3 |

|---|---|

| Molecular Weight | 396.2 g/mol |

| IUPAC Name | 2-[2-fluoro-3-phenylmethoxy-5-(trifluoromethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |

| Standard InChI | InChI=1S/C20H21BF4O3/c1-18(2)19(3,4)28-21(27-18)15-10-14(20(23,24)25)11-16(17(15)22)26-12-13-8-6-5-7-9-13/h5-11H,12H2,1-4H3 |

| Standard InChI Key | XGKJSIWRQFJKQY-UHFFFAOYSA-N |

| SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2F)OCC3=CC=CC=C3)C(F)(F)F |

| Canonical SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2F)OCC3=CC=CC=C3)C(F)(F)F |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a central dioxaborolane ring (a pinacol boronic ester) attached to a substituted phenyl group. Key substituents include:

-

A benzyloxy group (-OCHCH) at the 3-position

-

A fluorine atom at the 2-position

-

A trifluoromethyl group (-CF) at the 5-position

The pinacol ester (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) enhances stability, making the compound suitable for storage and handling under standard laboratory conditions.

Spectroscopic and Computational Data

-

IUPAC Name: 2-[2-fluoro-3-phenylmethoxy-5-(trifluoromethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

-

SMILES: B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2F)OCC3=CC=CC=C3)C(F)(F)F

The trifluoromethyl group contributes to the compound’s electron-withdrawing properties, influencing its reactivity in cross-coupling reactions .

Synthesis and Manufacturing

Synthetic Pathways

The synthesis involves a multi-step sequence:

-

Functionalization of the Aromatic Ring:

-

Boronic Ester Formation:

Optimization Challenges

-

Regioselectivity: Ensuring precise substitution patterns on the phenyl ring requires careful control of reaction conditions.

-

Purification: Chromatographic techniques are often necessary due to the compound’s high molecular weight and hydrophobicity .

Applications in Organic Synthesis

Suzuki-Miyaura Cross-Coupling

As a boronic ester, this compound serves as a critical partner in Suzuki-Miyaura reactions, enabling the formation of biaryl structures. For example:

The electron-withdrawing -CF group enhances oxidative addition efficiency with aryl halides .

Pharmaceutical Intermediate

The trifluoromethyl and fluorine substituents are pharmacophores in drug candidates targeting:

Research Advancements

Stability Studies

Recent investigations highlight the compound’s stability under ambient conditions, with degradation observed only under prolonged exposure to moisture or strong acids .

Catalytic Applications

Studies demonstrate its utility in photoredox catalysis, where the boron center facilitates single-electron transfer processes for C-H functionalization .

Comparative Analysis with Analogues

| Property | This Compound | 2-(4-(Benzyloxy)-2-(trifluoromethyl)phenyl) Analogue |

|---|---|---|

| Molecular Formula | CHBFO | CHBFO |

| Molecular Weight (g/mol) | 396.2 | 378.2 |

| Key Substituents | 2-F, 3-OBn, 5-CF | 4-OBn, 2-CF |

| Reactivity | Higher (electron-deficient) | Moderate |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume